REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([NH2:13])[C:10](=[CH2:12])[CH3:11].[O-]S([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>C1COCC1>[CH2:1]([NH:13][CH2:9][C:10]([CH3:12])=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
9.73 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)N
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stir for 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter the mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in EtOH (200 mL)
|
Type
|
WAIT
|
Details
|
After 19 h
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Treat the residue with 1 M HCl (200 mL)
|
Type
|
WASH
|
Details
|
Wash the solution with tert-butyl methyl ether (250 mL)
|
Type
|
ADDITION
|
Details
|
treat with 5 M NaOH (50 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with CH2Cl2 (200 mL followed by 100 mL)
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic solution
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |